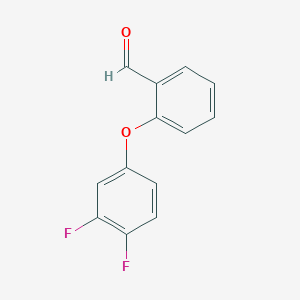

2-(3,4-Difluorophenoxy)benzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It has a molecular weight of 234.2 . This compound is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is represented by the InChI code: 1S/C13H8F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-8H .Physical And Chemical Properties Analysis

The boiling point of “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is 110-112°C at 0.2mm pressure, and its melting point is 61-64°C .Scientific Research Applications

Synthetic Methodologies and Catalysis

A study on the carbonylation of hydrocarbons via C-H activation catalyzed by RhCl(CO)(PMe3)2 under irradiation demonstrates a method for transforming C-H bonds in hydrocarbons into aldehydes, which might be relevant for modifications of compounds similar to 2-(3,4-Difluorophenoxy)benzenecarbaldehyde (Sakakura, Tanaka, Sodeyama, Wada, & Sasaki, 1990). This showcases the potential for functionalizing such compounds under mild conditions, expanding their applicability in organic synthesis.

Material Science and Polymers

In material science, the development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species underscores the importance of specific functional groups in designing sensitive and selective chemical sensors (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003). This research might suggest avenues for employing 2-(3,4-Difluorophenoxy)benzenecarbaldehyde in the development of advanced sensing materials due to its unique structural features.

Organic Chemistry and Drug Design

The synthesis, characterization, antiamoebic activity, and toxicity of novel bisdioxazole derivatives, starting from benzene-1,4-dicarbaldehyde dioxime, reveal the potential of aldehydes in medicinal chemistry for designing compounds with specific biological activities (Iqbal, Parveen, Bhat, Hayat, & Azam, 2009). This highlights how modifications on the aldehyde group, similar to those in 2-(3,4-Difluorophenoxy)benzenecarbaldehyde, could lead to new therapeutic agents.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-difluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJHFAVMLHRBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)

![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)